Tetramethylethylenebisphosphonate

Vue d'ensemble

Description

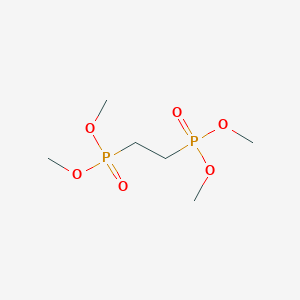

Tetramethylethylenebisphosphonate is a type of bisphosphonate . Bisphosphonates are an important class of drugs originally commercialized in the mid to late 20th century. They are used for the treatment of osteoporosis and other bone disorders that cause bone fragility and diseases where bone resorption is excessive . The molecular formula of Tetramethylethylenebisphosphonate is C6H16O6P2 .

Applications De Recherche Scientifique

Flame Retardant Application on Cotton Fabric

Tetramethylethylenebisphosphonate derivatives, specifically Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) and Diethyl 4-methyl piperazin-1-ylphosphoramidate (DEPP), have shown significant potential as flame retardants on cotton fabric. The investigation into their application revealed their mechanism of action through thermal decomposition reactions, where chemical functional groups of these derivatives on the treated fabrics were studied using various analytical techniques. These studies highlighted the derivatives' distinctive impact on the thermal degradation process of cotton fabric, showcasing their application in enhancing flame retardancy of textiles (Nguyen et al., 2014).

Versatility in Organic Synthesis

The versatility of tetramethylethylenebisphosphonate derivatives, such as tetraethyl ethylidenebis(phosphonate) and its epoxy derivative, tetraethyl oxiranylidenebis(phosphonate), in organic synthesis has been demonstrated through their unexpected chemical behavior and rearrangement reactions. These compounds serve as Michael acceptors with different nucleophiles, undergoing phosphate removal and rearrangement to enol phosphates in some cases. This adaptability highlights their importance in the synthesis of novel organic compounds with potential applications in various fields, including pharmaceuticals (Szajnman et al., 2005).

Biocompatible Decorporation Method

Tetramethylethylenebisphosphonate derivatives have been utilized in creating biocompatible methods for the removal of metal ions from blood, specifically through functionalization of magnetic nanoparticles. This innovative approach uses bisphosphonate-modified magnetite nanoparticles for the specific removal of uranyl ions from the bloodstream, demonstrating a significant application in the treatment of heavy metal poisoning (Wang et al., 2006).

Mécanisme D'action

Target of Action

Tetramethylethylenebisphosphonate, like other bisphosphonates, primarily targets osteoclasts . Osteoclasts are cells that play a crucial role in bone resorption, a process integral to the remodeling and repair of bones .

Mode of Action

Bisphosphonates, including Tetramethylethylenebisphosphonate, inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, particularly those undergoing active resorption . When osteoclasts begin to resorb bone impregnated with bisphosphonate, the bisphosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Bisphosphonates also reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .

Biochemical Pathways

Bisphosphonates affect several biochemical pathways. The molecular mechanism of action of simple bisphosphonates is through incorporation into adenine nucleotides that are non-hydrolysable analogs of ATP . This results in inhibition of a variety of metabolic processes that require ATP . Nitrogen-containing bisphosphonates inhibit FPP synthase, an enzyme in the mevalonate pathway . Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids that are required for the prenylation of small GTPase signaling proteins necessary for osteoclast function .

Pharmacokinetics

The pharmacokinetic profiles of bisphosphonates are unique. Oral bioavailability is less than 1%, and they must be administered fasting or via intravenous (IV) infusion . Bisphosphonates in blood distribute quickly to bone surfaces or are eliminated in urine . The half-life of bisphosphonates on bone surfaces is 3–5 weeks, where they inhibit osteoclasts that form resorption lacunae on bisphosphonate-coated surface . Their long bone-surface half-life allows for weekly, monthly, and even yearly treatment regimens .

Result of Action

The primary result of bisphosphonate action is the inhibition of osteoclast-mediated bone resorption, leading to a decrease in bone turnover . This can have significant clinical benefits in conditions where an imbalance between osteoblast-mediated bone formation and osteoclast-mediated bone resorption underlies disease pathology, such as osteoporosis, Paget disease of bone, malignancies metastatic to bone, multiple myeloma, and hypercalcemia of malignancy .

Action Environment

The action of bisphosphonates can be influenced by various environmental factors. For instance, the presence of calcium ions in the environment can affect the binding of bisphosphonates to hydroxyapatite on bone surfaces . Furthermore, the pH of the environment can influence the stability and efficacy of bisphosphonates .

Safety and Hazards

Propriétés

IUPAC Name |

1,2-bis(dimethoxyphosphoryl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O6P2/c1-9-13(7,10-2)5-6-14(8,11-3)12-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZHSSQTEZXNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CCP(=O)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378730 | |

| Record name | 1,2-bis(dimethoxyphosphoryl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(dimethoxyphosphoryl)ethane | |

CAS RN |

5927-50-4 | |

| Record name | 1,2-bis(dimethoxyphosphoryl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1607653.png)

![2-(2-(4-(4-(morpholinosulfonyl)benzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1607656.png)

![4-[(4-Nitrophenoxy)acetyl]morpholine](/img/structure/B1607658.png)